2-Phenylbenzyl bromide
Overview
Description
2-Phenylbenzyl bromide is an organic compound with the chemical formula C13H11Br. It is a colorless or light yellow solid with an aromatic taste. This compound is slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, aromatic ethers, ketones, alcohols, surfactants, antibacterial agents, dyes, and light stabilizers .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 2-Phenylbenzyl bromide, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom at the same time that the bromine atom is released, forming a bromide anion .
Molecular Mechanism
It is known that benzylic halides can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom at the same time that the bromine atom is released, forming a bromide anion . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.
Preparation Methods
2-Phenylbenzyl bromide is primarily synthesized through benzylation. One common method involves the reaction of benzyl magnesium bromide with acetophenone to produce 2-phenylbenzyl alcohol, which is then brominated to yield this compound . Another method includes the reaction of 2-bromomethylbromobenzene with phenylboronic acid in the presence of a palladium catalyst and potassium carbonate in 1,4-dioxane at 100°C for 3 hours, resulting in a 79% yield .
Chemical Reactions Analysis
2-Phenylbenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include phenylboronic acid, potassium carbonate, and palladium catalysts.
Major Products: The major products formed from these reactions include 2-phenylbenzyl alcohol and other substituted biphenyl derivatives.
Scientific Research Applications
2-Phenylbenzyl bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylbenzyl bromide involves its reactivity as a halogenated hydrocarbon. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic substitution reactions. This reactivity allows it to form various derivatives that can interact with different molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
2-Phenylbenzyl bromide can be compared with other similar compounds such as:
Benzyl bromide: Similar in structure but lacks the phenyl group attached to the benzyl moiety.
4-Phenylbenzyl chloride: Similar but contains a chlorine atom instead of a bromine atom.
3-Phenylbenzyl bromide: Similar but with the phenyl group attached at a different position on the benzyl ring.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the phenyl and bromine groups, which influence its chemical behavior and utility in various fields.
Properties
IUPAC Name |
1-(bromomethyl)-2-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXZHJJUKFXNDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294737 | |
Record name | 2-Phenylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19853-09-9 | |
Record name | 19853-09-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-2-phenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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